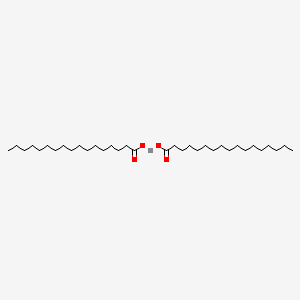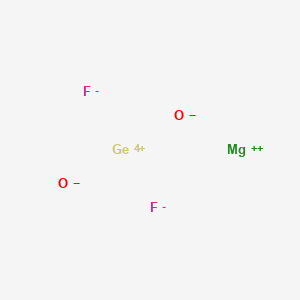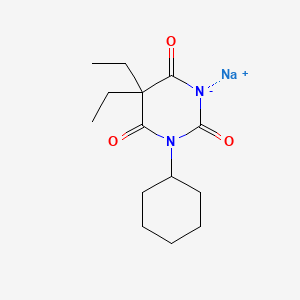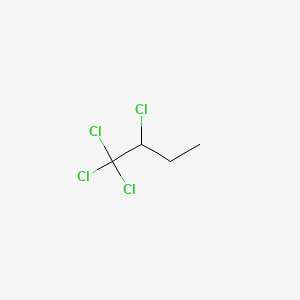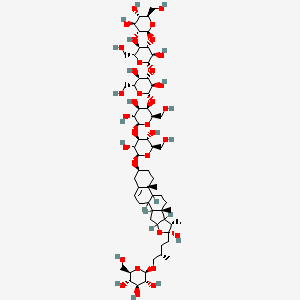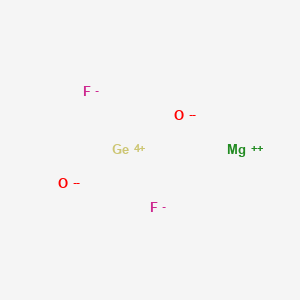
Hentriacontyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontyl methacrylate is a chemical compound with the molecular formula C35H68O2 and a molecular weight of 520.914 g/mol . . This compound is a long-chain methacrylate ester, which is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced separation techniques such as distillation and chromatography can further purify the compound .
Chemical Reactions Analysis
Types of Reactions
Hentriacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form long-chain polymers, which are useful in creating various materials.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate ester.
Hydrolysis: The major products are methacrylic acid and hentriacontanol.
Scientific Research Applications
Hentriacontyl methacrylate has several applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: It is used in the preparation of biomaterials and hydrogels for tissue engineering and drug delivery.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hentriacontyl methacrylate involves its ability to polymerize and form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A shorter-chain methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with a shorter chain length compared to hentriacontyl methacrylate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it suitable for applications where these properties are desirable, such as in the production of hydrophobic coatings and flexible materials .
Properties
CAS No. |
93857-98-8 |
|---|---|
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
hentriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C35H68O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-37-35(36)34(2)3/h2,4-33H2,1,3H3 |
InChI Key |
PPSTTZGMGSDVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


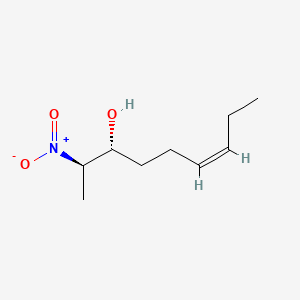
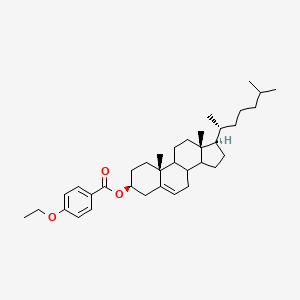
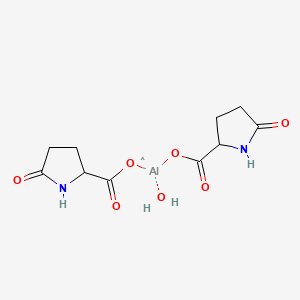

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

